1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a tetrahydrobenzothiophene moiety
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The synthesis begins with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving appropriate starting materials such as thiophenols and haloalkanes.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Attachment of the Chlorophenyl Group: The chlorophenyl group is incorporated through electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate compound with isocyanates or carbamoyl chlorides under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea: This compound lacks the methyl group, which may influence its chemical and biological properties.
1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-1-benzothiophen-2-yl)urea: This compound lacks the tetrahydro moiety, which may affect its reactivity and stability.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16ClN3OS |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea |
InChI |
InChI=1S/C17H16ClN3OS/c1-10-5-6-13-14(9-19)16(23-15(13)7-10)21-17(22)20-12-4-2-3-11(18)8-12/h2-4,8,10H,5-7H2,1H3,(H2,20,21,22) |
InChI Key |
ZIFICGFRTRPOHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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